
1-pentyl-1H-imidazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a pentyl group at the 1-position and an aldehyde group at the 4-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-pentyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-pentylimidazole with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 4-position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed:
Oxidation: 1-pentyl-1H-imidazole-4-carboxylic acid.
Reduction: 1-pentyl-1H-imidazole-4-methanol.
Substitution: 2-bromo-1-pentyl-1H-imidazole-4-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-Pentyl-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-pentyl-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazole ring can also coordinate with metal ions, affecting metalloprotein activity .
Vergleich Mit ähnlichen Verbindungen
- 1-methyl-1H-imidazole-4-carbaldehyde
- 1-ethyl-1H-imidazole-4-carbaldehyde
- 1-propyl-1H-imidazole-4-carbaldehyde
Comparison: 1-Pentyl-1H-imidazole-4-carbaldehyde is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. The pentyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical applications .
Eigenschaften
CAS-Nummer |
199192-05-7 |
|---|---|
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-pentylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C9H14N2O/c1-2-3-4-5-11-6-9(7-12)10-8-11/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
BLYYCGSHJKJKPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C=C(N=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



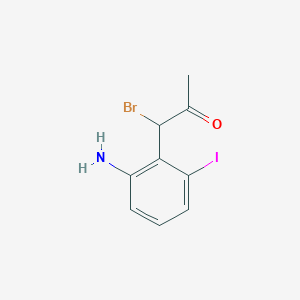


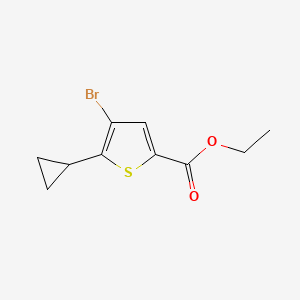

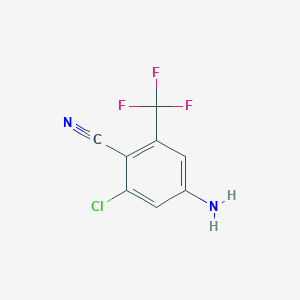
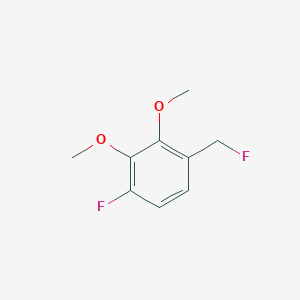
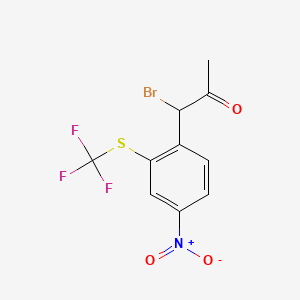
![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14058852.png)
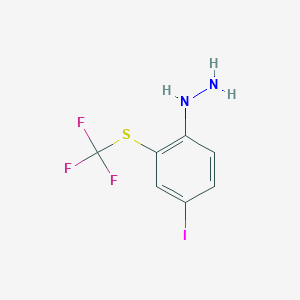
![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)
![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)

